Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether
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Description
Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether is a useful research compound. Its molecular formula is C70H90Co2F6N4O20S2 and its molecular weight is 1603.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1602.415790 g/mol and the complexity rating of the compound is 2700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of MFCD28144555 is the Li2O2 and Li2CO3 by-products in the operation of Li-O2 batteries . The compound acts as a redox mediator, promoting the discharge process in solution and accelerating the decomposition of these by-products .
Mode of Action
MFCD28144555, a chiral salen-Co(II) complex, is introduced into the electrolyte to induce solution phase formation of Li2O2 and catalyze the oxidation of Li2O2 and main by-products Li2CO3 . Due to the Co(II) having a solvation effect towards Li+, it can drive solution phase formation of Li2O2, preventing electrode passivation and increasing the discharge capacity .
Biochemical Pathways
The compound influences the biochemical pathways involved in the operation of Li-O2 batteries. It promotes the discharge process in solution, accelerates the decomposition of discharge products and by-products, and reduces charge overpotential . This results in an increased discharge capacity and improved cycle lifespan .
Pharmacokinetics
The Co(II) in the compound has a solvation effect towards Li+, driving the solution phase formation of Li2O2 and preventing electrode passivation .
Result of Action
The introduction of MFCD28144555 into the electrolyte results in a high Li2O2 yield of 96.09% . Furthermore, it boosts the oxidation of Li2O2 and the decomposition of Li2CO3, reducing charge overpotential, and promoting cycle lifespan . A cell with Co(II) achieved a long cycling stability at a low charge plateau (3.66 V) over 252 cycles with a specific capacity of 500 mAh·g carbon−1 .
Action Environment
The action of MFCD28144555 is influenced by the environment within the electrolyte of Li-O2 batteries. The presence of Li+ ions and the by-products Li2O2 and Li2CO3 are key factors that determine the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
cobalt;(4R,9R,33R,38R)-14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;/t53-,54-,55-,56-;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVVYPYFKVXXTE-TUXHCZKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=CC(=C1O)C=N[C@@H]3CCCC[C@H]3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=N[C@@H]6CCCC[C@H]6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H90Co2F6N4O20S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1603.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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